Di-tert-butyl piperazine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC13533475
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O4 |
|---|---|
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | ditert-butyl piperazine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-15-7-8-16(10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3 |
| Standard InChI Key | SOVFVZVAXJHGFT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1CNCCN1C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)C1CNCCN1C(=O)OC(C)(C)C |
Introduction
Chemical Identification and Structural Properties
Di-tert-butyl piperazine-1,2-dicarboxylate is systematically named 1,2-bis(tert-butoxycarbonyl)piperazine. Its IUPAC designation reflects the substitution pattern of the Boc groups on the piperazine ring. Key identifiers include:
The compound’s structure features a six-membered piperazine ring with two ester-functionalized Boc groups at adjacent nitrogen atoms. The tert-butyl groups impart significant steric bulk, influencing both reactivity and solubility. Spectroscopic characterization typically employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
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¹H NMR: Peaks corresponding to tert-butyl protons (δ ~1.4 ppm) and piperazine ring protons (δ ~3.0–4.0 ppm) .
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IR: Stretching vibrations for carbonyl groups (C=O) appear near 1700–1750 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of di-tert-butyl piperazine-1,2-dicarboxylate generally follows a two-step Boc protection strategy:
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Piperazine Activation: Piperazine is treated with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP).
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Selective Esterification: The reaction proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at 0–25°C .
A representative procedure involves:
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Dissolving piperazine (1 equiv) in THF.
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Adding Boc anhydride (2.2 equiv) and DMAP (0.1 equiv) dropwise.
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Stirring for 12–24 hours at room temperature.
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Purifying the product via column chromatography (hexane/ethyl acetate) .
Yields typically range from 60–75%, depending on reaction optimization.
Industrial-Scale Production
Scalable synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
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Temperature Control: Maintaining 20–30°C to prevent Boc group decomposition.
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Solvent Selection: THF or ethyl acetate for improved solubility.
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Catalyst Loading: Reduced DMAP concentrations (0.05 equiv) to minimize costs .
Chemical Reactivity and Functionalization
Deprotection Reactions
The Boc groups are selectively removable under acidic conditions:
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Trifluoroacetic Acid (TFA): Cleaves Boc groups in dichloromethane at 0°C, yielding piperazine-1,2-dicarboxylic acid .
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Hydrochloric Acid (HCl): Concentrated HCl in dioxane (4M) achieves deprotection at reflux .
Nucleophilic Substitution
The piperazine nitrogen atoms, once deprotected, participate in alkylation or acylation reactions:
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Alkylation: Reacting with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate.
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Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .
Oxidation and Reduction
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Oxidation: Hydrogen peroxide or potassium permanganate oxidizes the piperazine ring to pyrazine derivatives.
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Reduction: Sodium borohydride reduces ester groups to alcohols, though this is less common due to Boc group stability .
Applications in Pharmaceutical Development
Intermediate for Bioactive Molecules
Di-tert-butyl piperazine-1,2-dicarboxylate is a precursor to:
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Kinase Inhibitors: Functionalized piperazines targeting EGFR or BRAF mutations in cancer .
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Antipsychotics: Analogues with modified nitrogen substituents for dopamine receptor modulation .
Case Studies
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Neuroprotective Agents: Boc-deprotected derivatives inhibit amyloid-β aggregation in Alzheimer’s models .
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Antifungal Compounds: Piperazine-based molecules show activity against Candida albicans .
Comparative Analysis with Related Derivatives
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